molecular formula C11H10N2O B1437505 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1015845-89-2

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No. B1437505
CAS RN: 1015845-89-2
M. Wt: 186.21 g/mol
InChI Key: KDHRBBGULNYWMM-UHFFFAOYSA-N
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Description

“2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is part of a class of compounds known as heterocyclic building blocks .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group and a pyrazole ring attached via a formyl group . The molecular weight of the compound is 186.21 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its SMILES string is O=C([H])C1=CC=C(C=C1C)N2N=CC=C2 .

Scientific Research Applications

Synthesis and Characterization in Heterocyclic Chemistry

  • Synthesis of Novel Heterocyclic Compounds : 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is utilized in the synthesis of various novel heterocyclic compounds, including pyrazolines, thiazoles, and pyrazolo derivatives. These compounds are synthesized through reactions involving benzaldehydes under specific conditions, indicating the versatility of this compound in heterocyclic chemistry (Kariuki et al., 2022).

Applications in Medicinal Chemistry

  • Antioxidant Additives for Lubricating Oils : Research has explored the use of pyrazolones, derived from this compound, as antioxidant additives in lubricating oils. This indicates a potential application of these compounds in industrial and mechanical contexts (Amer et al., 2011).

Exploration in Organic Synthesis

  • One-Pot Synthesis Techniques : The chemical is used in one-pot synthesis techniques to create complex molecular structures. This application highlights the efficiency and versatility of this compound in facilitating streamlined organic synthesis processes (Dabiri et al., 2014).

Development of UV Stabilizers

  • Synthesis of UV Stabilizers : This compound is instrumental in synthesizing UV stabilizers, specifically targeting chemical binding to polymers. This suggests its role in developing materials with enhanced resistance to UV degradation (Han et al., 2010).

Applications in Molecular Structure Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : Research involving this compound derivatives has extended to the fields of crystal structure analysis and Hirshfeld surface analysis, providing insights into the molecular and crystalline structures of these compounds (Naveen et al., 2021).

properties

IUPAC Name

2-methyl-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHRBBGULNYWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650869
Record name 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015845-89-2
Record name 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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